molecular formula C23H23FN6O2 B12250539 N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-[(4-fluorophenyl)methyl]-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-[(4-fluorophenyl)methyl]-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B12250539
M. Wt: 434.5 g/mol
InChI Key: AELKMKYCUNCVHW-UHFFFAOYSA-N
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Description

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-[(4-fluorophenyl)methyl]-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Properties

Molecular Formula

C23H23FN6O2

Molecular Weight

434.5 g/mol

IUPAC Name

N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-1-[(4-fluorophenyl)methyl]-N-methyl-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C23H23FN6O2/c1-28(18-13-29(14-18)21-11-16-3-2-4-19(16)25-26-21)23(32)20-9-10-22(31)30(27-20)12-15-5-7-17(24)8-6-15/h5-11,18H,2-4,12-14H2,1H3

InChI Key

AELKMKYCUNCVHW-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=NN=C3CCCC3=C2)C(=O)C4=NN(C(=O)C=C4)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-[(4-fluorophenyl)methyl]-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids.

    Introduction of the Pyridazine Ring: This step may involve the reaction of the azetidine intermediate with suitable reagents to form the pyridazine ring.

    Attachment of the Fluorophenyl Group: This step typically involves the use of fluorinated aromatic compounds and appropriate coupling reagents.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target compound, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-[(4-fluorophenyl)methyl]-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound may undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound may be investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.

    Industry: The compound may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-[(4-fluorophenyl)methyl]-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and function.

    Pathways Involved: The compound may influence various biological pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other heterocyclic compounds with analogous ring structures and functional groups. Examples may include:

  • **N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-[(4-chlorophenyl)methyl]-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • **N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-[(4-bromophenyl)methyl]-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Uniqueness

The uniqueness of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-[(4-fluorophenyl)methyl]-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

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